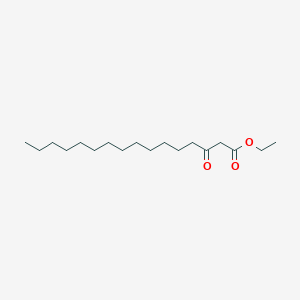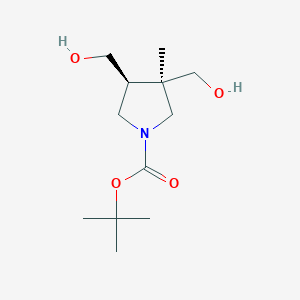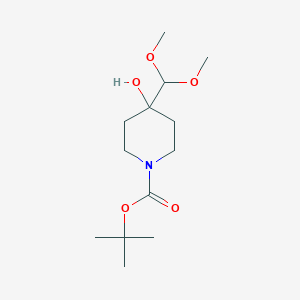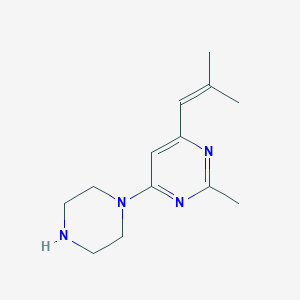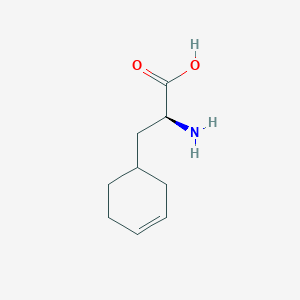
(2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid: is an organic compound that belongs to the class of amino acids It features a cyclohexene ring attached to the alpha carbon of the amino acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexene and a protected amino acid derivative.
Cycloaddition Reaction: The cyclohexene undergoes a cycloaddition reaction with a suitable reagent to introduce the amino group at the desired position.
Deprotection: The protected amino acid derivative is then deprotected under mild conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring, altering the compound’s properties.
Substitution: The amino group can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the cyclohexene ring.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted amino acids with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid is used as a building block in the synthesis of complex organic molecules.
Biology:
Enzyme Studies: The compound is used in studies involving enzyme-substrate interactions due to its unique structure.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, influencing their activity. This interaction can modulate various biochemical pathways, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-Amino-3-phenylpropanoic acid: Features a phenyl group instead of a cyclohexene ring.
(2S)-2-Amino-3-(cyclohexyl)propanoic acid: Contains a cyclohexane ring instead of a cyclohexene ring.
Uniqueness:
Structural Features: The presence of a cyclohexene ring in (2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid provides unique steric and electronic properties.
Reactivity: The compound’s reactivity differs from similar compounds due to the presence of the cyclohexene ring, which can participate in additional types of chemical reactions.
Eigenschaften
Molekularformel |
C9H15NO2 |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
(2S)-2-amino-3-cyclohex-3-en-1-ylpropanoic acid |
InChI |
InChI=1S/C9H15NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-2,7-8H,3-6,10H2,(H,11,12)/t7?,8-/m0/s1 |
InChI-Schlüssel |
UQNYOKSFRVGRQV-MQWKRIRWSA-N |
Isomerische SMILES |
C1CC(CC=C1)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1CC(CC=C1)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-ol](/img/structure/B13346308.png)
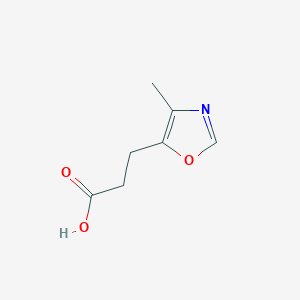
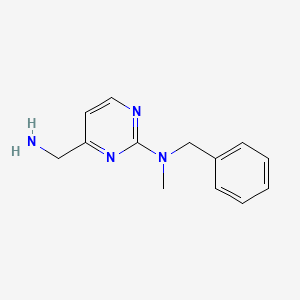

![Rel-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13346337.png)

![Tert-butyl 5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B13346347.png)
![6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13346354.png)

![2-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B13346360.png)
